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Ethyl 6-azidohexanoate

Cat. No.: B2469581
M. Wt: 185.22 g/mol
InChI Key: ONUGSWFFTHJOQF-UHFFFAOYSA-N
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Description

Theoretical Framework of Azide (B81097) Functional Group Reactivity in Organic Synthesis

The azide functional group (–N₃) is a high-energy moiety of significant interest in organic synthesis. baseclick.eu It can be described by two primary resonance structures, which explain its diverse reactivity. wikipedia.org Generally, the terminal nitrogen atom is mildly nucleophilic, while the internal nitrogen atom is susceptible to electrophilic attack. wikipedia.org The azide ion (N₃⁻) is an excellent nucleophile for forming carbon-nitrogen bonds via SN2 reactions with alkyl halides, a common method for introducing the azide group into molecules. masterorganicchemistry.com

A defining characteristic of organic azides is their ability to undergo a variety of powerful transformations. Key reactions include:

1,3-Dipolar Cycloadditions: Organic azides can act as 1,3-dipoles, reacting with dipolarophiles like alkynes to form stable five-membered heterocyclic rings, such as 1,2,3-triazoles. wikipedia.orgresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective example of this reaction type. baseclick.euwikipedia.orgmasterorganicchemistry.com

Staudinger Reaction and Ligation: Azides react with phosphines (like triphenylphosphine) to form an iminophosphorane intermediate. wikipedia.org This can be hydrolyzed to yield a primary amine, a process known as the Staudinger reduction, which serves as a method for converting an azide into a protected amine. wikipedia.org The Staudinger ligation is a modification of this reaction that forms a stable amide bond and is a key bioorthogonal transformation. wikipedia.orgresearchgate.net

Rearrangement Reactions: Acyl azides, formed from the reaction of acyl chlorides with sodium azide, can undergo the Curtius rearrangement upon heating to produce isocyanates. wikipedia.orgmasterorganicchemistry.com This provides a synthetic route to amines, carbamates, and ureas. masterorganicchemistry.com

Nitrene Formation: Thermal or photochemical activation of azides can lead to the extrusion of dinitrogen (N₂), generating a highly reactive nitrene intermediate. wikipedia.orgnih.gov These nitrenes can subsequently undergo various reactions, including insertion into C-H bonds, making them useful in polymer crosslinking. nih.gov

Despite their high energy, azides are stable towards many reaction conditions, which allows for their incorporation early in a synthetic sequence. baseclick.eu

Strategic Importance of Ester Moieties in Molecular Design and Functionality

The ester functional group (R-COOR') is a fundamental component in the design of functional molecules, from pharmaceuticals to polymers. Phthalate esters, for instance, are synthesized through the esterification of phthalic anhydride (B1165640) with various alcohols. nih.gov

In medicinal chemistry and drug design, esters are frequently employed as prodrugs. numberanalytics.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often through enzymatic hydrolysis by esterases. numberanalytics.com This strategy can be used to:

Enhance Bioavailability: By masking polar functional groups like carboxylic acids or alcohols, esters can increase a drug's lipophilicity, improving its absorption and ability to cross cell membranes. numberanalytics.com

Improve Solubility and Stability: Esterification can modify a drug's physical properties to improve its solubility for formulation or protect it from degradation. numberanalytics.com

Control Drug Release: The rate of ester hydrolysis can be tuned to achieve controlled or sustained release of the active drug, thereby optimizing its pharmacokinetic profile. numberanalytics.com

Beyond pharmaceuticals, ester groups are crucial in polymer chemistry and materials science. For example, azido (B1232118) esters have been synthesized and investigated as energetic plasticizers for propellant formulations. researchgate.netnih.govgoogle.com The ester linkage provides a site for controlled degradation or modification. In the context of ethyl 6-azidohexanoate, the ester group can be hydrolyzed, reduced, or substituted under various conditions, offering a handle for further chemical transformation after the azide has been reacted. broadpharm.comszabo-scandic.com This bifunctionality is also exploited in surface modification, where the ester can be hydrolyzed to reveal a different functional group after the molecule has been anchored to a surface via its azide. sirim.my

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O2 B2469581 Ethyl 6-azidohexanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-azidohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-2-13-8(12)6-4-3-5-7-10-11-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUGSWFFTHJOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 6 Azidohexanoate

Esterification of 6-Azidohexanoic Acid to Yield Ethyl 6-Azidohexanoate

The conversion of the carboxylic acid group of 6-azidohexanoic acid into an ethyl ester can be achieved through several methods, which can be broadly categorized as direct techniques that operate under equilibrium conditions and milder protocols that utilize coupling agents to avoid harsh conditions.

Direct Esterification Techniques

The most classic method for direct esterification is the Fischer-Speier esterification, or simply Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification is a reversible equilibrium-controlled process. masterorganicchemistry.comchemguide.co.uk To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water that is formed as a byproduct during the reaction. organic-chemistry.orgchemguide.co.uk

ParameterTypical ConditionPurpose
Reactants6-Azidohexanoic Acid, Ethanol (B145695)Substrates for ester formation
CatalystConcentrated H₂SO₄ or TsOHProtonates the carbonyl oxygen, activating the carboxylic acid. masterorganicchemistry.com
TemperatureRefluxIncreases reaction rate
Key StrategyUse of excess ethanol and/or removal of waterDrives equilibrium toward product formation (Le Chatelier's Principle). organic-chemistry.org

Mild Esterification Protocols

To avoid the strongly acidic conditions and high temperatures of Fischer esterification, which might not be compatible with more complex or sensitive substrates, several mild esterification protocols have been developed. These methods typically rely on the use of a coupling agent to activate the carboxylic acid at room temperature.

A prominent example is the Steglich esterification, which utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.orgorganic-chemistry.org The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then readily attacked by the alcohol (ethanol) to form the ester, releasing the dicyclohexylurea (DCU) byproduct. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.org

Other coupling systems, such as diisopropylcarbodiimide (DIC) in conjunction with an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate), have also been successfully employed for coupling azidohexanoic acid, particularly in solid-phase synthesis contexts. rsc.org

MethodCoupling AgentCatalyst/AdditiveKey Features
Steglich EsterificationDCC or EDCIDMAP (catalytic)Mild (room temperature), high yields, suitable for acid-sensitive substrates. researchgate.netorganic-chemistry.org
DIC/Oxyma CouplingDICOxymaPure®Common in peptide synthesis, neutral activation conditions. rsc.org

Novel Synthetic Routes and Process Intensification

Recent advances in chemical engineering have led to the development of novel synthetic routes that offer enhanced control, safety, and efficiency compared to traditional batch processing. Flow chemistry and microreactor systems are at the forefront of this process intensification.

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow synthesis involves pumping reagents through a network of tubes and reactors where the reaction occurs. This methodology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, especially when handling potentially hazardous intermediates like organic azides. maynoothuniversity.ie

A hypothetical continuous flow process for this compound could involve two sequential steps. First, a solution of ethyl 6-bromohexanoate (B1238239) and a solution of sodium azide (B81097) could be pumped and mixed at a T-junction, then passed through a heated reactor coil to facilitate the azidation reaction. The output stream could then be directed through an in-line purification module (e.g., a liquid-liquid separator) to remove salts before entering a second reactor module for esterification if starting from the acid. Alternatively, if the synthesis starts with ethyl 6-bromohexanoate, the process is a single-step conversion. This approach allows for safe, scalable, and automated production. nih.govuc.pt

ParameterHypothetical Value (for Azidation)Rationale
Reactor TypeHeated Capillary or Packed-Bed ReactorProvides high surface-to-volume ratio for efficient heat exchange.
Reagent Streams1: Ethyl 6-bromohexanoate in solvent (e.g., Acetonitrile) 2: Sodium azide in solvent (e.g., H₂O/Acetonitrile)Reagents are mixed just before reaction, enhancing safety.
Flow Rate0.1 - 1.0 mL/minDetermines residence time and production throughput.
Residence Time5 - 30 minutesOptimized to ensure complete conversion.
Temperature60 - 100 °CPrecisely controlled to manage reaction kinetics and prevent side reactions.

Microreactor System Integration for Enhanced Control

Microreactors are a key enabling technology for flow chemistry, characterized by channels with dimensions in the sub-millimeter range. The extremely high surface-area-to-volume ratio in these devices provides unparalleled control over reaction conditions. maynoothuniversity.ie For the synthesis of azides, which can be exothermic and potentially hazardous, the rapid heat dissipation offered by microreactors is a critical safety feature. maynoothuniversity.ie

Integrating a microreactor system for the synthesis of this compound would allow for the rapid screening of reaction conditions to find the optimal parameters for yield and purity. The small internal volume of the reactor minimizes the amount of any hazardous azide intermediate present at any given time, drastically reducing the risks associated with thermal runaways or decomposition. This level of control makes microreactors an ideal platform for the safe and efficient synthesis of organic azides.

Chemical Transformations and Reaction Mechanisms of Ethyl 6 Azidohexanoate

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide-alkyne Huisgen 1,3-dipolar cycloaddition is a powerful reaction that forms a stable 1,2,3-triazole ring from an azide (B81097) and an alkyne. wikipedia.orgyoutube.com While the thermal reaction requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, catalyzed and strain-promoted versions of this reaction have been developed that are highly efficient, regioselective, and can be performed under mild, biologically compatible conditions. wikipedia.orgorganic-chemistry.org These refined methods are central to the concept of click chemistry, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org Ethyl 6-azidohexanoate serves as a model substrate for these transformations, where its azide moiety acts as the reactive handle.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction. wikipedia.org It selectively yields 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides, such as this compound. nih.gov This reaction exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed thermal process and proceeds under mild conditions, including at room temperature and in aqueous solutions, over a wide pH range. organic-chemistry.org

The product of the CuAAC reaction is a chemically and metabolically stable triazole ring. youtube.com When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, a new covalent bond is formed, creating a 1,4-disubstituted triazole. This linkage is highly robust and is resistant to cleavage under a variety of chemical conditions. The triazole ring is an aromatic heterocycle, which contributes to its stability. youtube.com This stability makes the CuAAC reaction an ideal method for permanently linking molecular fragments in various applications, from drug discovery to materials science. interchim.frthermofisher.com The reaction is highly efficient, often proceeding to quantitative yield with simple product isolation that may not require chromatographic purification. organic-chemistry.org

The mechanism of the CuAAC reaction is distinct from the concerted pathway of the thermal Huisgen cycloaddition. wikipedia.org It involves the formation of a copper(I) acetylide intermediate. The catalytic cycle is generally understood to proceed through the following key steps:

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate), reacts with the terminal alkyne to form a copper acetylide. wikipedia.org This step lowers the pKa of the terminal alkyne proton, facilitating its removal. wikipedia.org

Coordination and Cyclization: The azide, in this case this compound, coordinates to the copper center. The subsequent step involves the formation of a six-membered copper-containing metallacycle. organic-chemistry.org DFT calculations support a mechanism where the azide adds to the copper acetylide. organic-chemistry.org Some studies suggest that the transition state may involve two copper atoms, where one activates the alkyne and the other activates the azide, helping to explain the reaction's kinetics. wikipedia.orgpitt.edu

Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle. organic-chemistry.org

The use of stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can protect the Cu(I) from oxidation and disproportionation, enhancing the catalyst's efficiency and lifetime. wikipedia.orgnih.gov

To circumvent issues related to the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cn This reaction utilizes cyclic alkynes with significant ring strain, which dramatically accelerates the cycloaddition with azides without the need for a catalyst. magtech.com.cnenamine.net The driving force for the reaction is the release of this ring strain upon conversion of the sp-hybridized alkyne carbons to the sp²-hybridized carbons of the resulting triazole ring.

Several strained cyclooctynes have been designed for SPAAC, with Bicyclononyne (BCN) and Dibenzocyclooctyne (DBCO) being among the most widely used. broadpharm.com These reagents react readily with azides like this compound under physiological conditions. researchgate.netresearchgate.netbroadpharm.com

Dibenzocyclooctyne (DBCO): DBCO is a highly reactive cyclooctyne (B158145) that exhibits fast kinetics in SPAAC reactions. enamine.net Its reaction with azides is efficient and bioorthogonal, meaning it does not interfere with native biological processes. broadpharm.com The reaction of DBCO with 6-azidohexanoic acid, a derivative of the title compound, has been demonstrated to proceed efficiently to form a stable triazole adduct. researchgate.netresearchgate.net

Bicyclononyne (BCN): BCN is another popular cyclooctyne known for its high reactivity and smaller, more hydrophilic structure compared to DBCO. nih.gov The reaction rates of BCN with various azides are comparable to or, in some cases, faster than those of DBCO, particularly with sterically unhindered azides. nih.govacs.org Studies have shown that primary azides, such as the one in this compound, react rapidly with BCN. researchgate.net

The choice between BCN and DBCO often depends on the specific application, considering factors like reaction kinetics, stability, solubility, and steric hindrance.

CycloalkyneReactantSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Conditions
BCN Benzyl (B1604629) Azide0.68CD₃CN
DBCO Benzyl Azide0.31CH₃CN/H₂O
BCN Phenyl Azide0.2CH₃CN/H₂O (3:1)
DBCO Phenyl Azide0.033CH₃CN/H₂O (3:1)

This table presents comparative kinetic data for common cyclooctynes with representative azides, illustrating the range of reactivity in SPAAC reactions. Data compiled from multiple sources. nih.gov

The azide group of this compound makes it an ideal building block for the synthesis of bifunctional linkers. In this context, the molecule provides a reactive handle for "click" conjugation at one end (the azide) and a latent functional group at the other (the ethyl ester). The ester can be readily hydrolyzed to a carboxylic acid, which can then be activated for coupling to other molecules, such as amines, to form stable amide bonds.

This dual functionality allows for the construction of more complex molecular architectures. For example, the azide can be "clicked" onto an alkyne-functionalized biomolecule or surface. Subsequently, the ester can be hydrolyzed, and the resulting carboxylic acid can be used to attach another molecule of interest, such as a drug, a dye, or a targeting ligand. interchim.fr This strategy leverages the specificity and efficiency of click chemistry to create well-defined conjugates for a wide array of applications in chemical biology and materials science. thermofisher.combroadpharm.com

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Ester Group Derivatizations

The ethyl ester moiety of this compound can undergo several common transformations typical of esters, including hydrolysis, reduction, and substitution, without affecting the azide group under appropriate conditions.

Hydrolysis of the Ethyl Ester Moiety

Hydrolysis of an ester involves its cleavage into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. davuniversity.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: When this compound is heated with a large excess of water in the presence of a strong acid catalyst (e.g., dilute H₂SO₄ or HCl), it undergoes reversible hydrolysis to yield 6-azidohexanoic acid and ethanol (B145695). chemguide.co.uklibretexts.org The reaction mechanism begins with the protonation of the carbonyl oxygen by a hydroxonium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of an ethanol molecule lead to the formation of the carboxylic acid and regeneration of the acid catalyst. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uklibretexts.org

Base-Promoted Hydrolysis (Saponification): A more common and irreversible method for ester hydrolysis is saponification, which involves heating the ester with a base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This reaction produces an alcohol and the salt of the carboxylic acid. In the case of this compound, saponification yields ethanol and sodium 6-azidohexanoate. The reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. davuniversity.org The free 6-azidohexanoic acid can be obtained by subsequent acidification of the carboxylate salt with a strong acid. chemguide.co.uk

Reaction Type Reagents Products Key Features
Acidic HydrolysisDilute Acid (e.g., H₂SO₄), Excess H₂O, Heat6-Azidohexanoic Acid + EthanolReversible reaction chemguide.co.uk
Basic HydrolysisBase (e.g., NaOH), H₂O, HeatSodium 6-azidohexanoate + EthanolIrreversible reaction chemguide.co.uk

Reduction of the Ester to Corresponding Alcohols

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. A key consideration for these reductions is the compatibility of the reagent with the azide functional group.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. commonorganicchemistry.comyoutube.com The reaction of this compound with LiAlH₄ would be expected to yield 6-azidohexan-1-ol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon, followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde. youtube.com However, LiAlH₄ is also known to reduce azides to primary amines, which could lead to a mixture of products or complete reduction of both functional groups. davuniversity.org Therefore, careful control of the reaction conditions or the use of alternative reagents may be necessary to achieve selective reduction of the ester.

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde requires a less reactive, sterically hindered hydride reagent. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation at low temperatures (e.g., -78 °C). masterorganicchemistry.comyoutube.com At this low temperature, DIBAL-H adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate. davuniversity.org Upon aqueous workup, this intermediate hydrolyzes to form the corresponding aldehyde, in this case, 6-azidohexanal. youtube.com The low temperature prevents the intermediate from collapsing and undergoing a second reduction. masterorganicchemistry.com

Desired Product Reagent Typical Conditions Notes
6-Azidohexan-1-olLithium Aluminum Hydride (LiAlH₄)Ether solvent, followed by aqueous workupLiAlH₄ can also reduce the azide group davuniversity.org
6-AzidohexanalDiisobutylaluminum hydride (DIBAL-H)Toluene or Hexane (B92381), -78 °C, followed by aqueous workupLow temperature is crucial to prevent over-reduction to the alcohol masterorganicchemistry.com

Substitution Reactions of the Ester Group

The ethoxy group of this compound can be replaced by other alkoxy groups (transesterification) or by amino groups (amidation) through nucleophilic acyl substitution.

Transesterification: This process involves converting one ester into another by exchanging the alkoxy group. It can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, heating this compound in a large excess of methanol (B129727) with an acid catalyst would produce Mthis compound and ethanol. Under basic conditions, using a nucleophile like sodium methoxide (B1231860) in methanol would also yield the methyl ester. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using the desired alcohol as the solvent drives the reaction to completion. masterorganicchemistry.com

Amidation: The direct conversion of esters to amides is also possible. This typically requires reacting the ester with a primary or secondary amine. While the reaction can be slow, it can be facilitated by using strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) to deprotonate the amine, increasing its nucleophilicity. nih.gov Reacting this compound with an amine under these conditions would yield the corresponding N-substituted 6-azidohexanamide.

Carbon-Carbon Bond Forming Reactions Involving Azido (B1232118) Esters

The presence of the alkyl azide allows this compound and its derivatives to participate in unique carbon-carbon bond-forming reactions, such as the Schmidt reaction.

Schmidt Reactions of Alkyl Azides with Aldehydes

The Schmidt reaction traditionally involves the reaction of an azide with a carbonyl compound under acidic conditions to give an amine or an amide after rearrangement and expulsion of nitrogen gas. wikipedia.org While hydrazoic acid is often used, alkyl azides can also participate in this transformation. wikipedia.orgnih.gov Research has demonstrated the utility of intermolecular Schmidt reactions between alkyl azides and aldehydes, promoted by Lewis acids like titanium tetrachloride (TiCl₄), to form N-alkyl amides.

This methodology has been successfully applied to create α-substituted ester derivatives. For instance, the enolate of this compound can be alkylated with allyl bromide or benzyl bromide to generate precursors for subsequent reactions. While the direct Schmidt reaction of this compound is not described, related azido esters can be converted to their corresponding aldehydes, which then undergo reactions. However, another pathway involves forming an enolate from the ester and then reacting it with an electrophile. For example, the formation of Ethyl 2-allyl-6-azidohexanoate and Ethyl 6-azido-2-benzylhexanoate has been documented through the α-alkylation of an azido ester.

Product Yield Characterization Highlights
Ethyl 2-allyl-6-azidohexanoate83%¹H NMR: δ 5.66 (m, 1H), 4.96 (m, 2H), 4.07 (q, 2H), 3.19 (t, 2H). ¹³C NMR: δ 175.1, 135.3, 116.7, 60.1, 51.1, 45.0, 36.4, 31.1, 28.7, 24.4, 14.2.
Ethyl 6-azido-2-benzylhexanoate54%¹H NMR: δ 7.21 (m, 5H), 4.06 (q, 2H), 3.17 (t, 2H), 2.95 (m, 1H). ¹³C NMR: δ 175.1, 139.3, 128.9, 128.3, 126.3, 60.1, 51.1, 47.4, 38.6, 31.5, 28.7, 24.5, 14.2.

The Schmidt reaction can also proceed intramolecularly, a pathway that has become important in the synthesis of complex nitrogen-containing heterocycles. wikipedia.orgchimia.ch Intramolecular reactions of azides with ketones or other electrophilic centers are often more facile than their intermolecular counterparts. nih.gov

In the context of azido aldehydes, which can be derived from azido esters like this compound via reduction, the intramolecular reaction pathway is highly dependent on the length of the carbon chain separating the azide and aldehyde functionalities. nih.gov

γ-Azido Aldehydes: When the azide and aldehyde are separated by a three-carbon tether, treatment with a Lewis acid like TiCl₄ leads exclusively to the formation of five-membered cyclic lactams in good yields.

δ-Azido Aldehydes: Increasing the tether length by one carbon results in the formation of six-membered lactams.

Longer Tethers: Further increases in the chain length switch the reaction outcome, leading to the formation of formamides instead of lactams. nih.gov

This demonstrates that derivatives of this compound could be precursors for constructing various heterocyclic systems, with the specific product being dictated by the intramolecular reaction pathway chosen by the substrate. nih.gov

Intermolecular Reaction Pathways

This compound, as an alkyl azide, can participate in several intermolecular reactions, with the Schmidt reaction being a notable example. The Schmidt reaction and its variants involve the reaction of an azide with an electrophile, such as a carbonyl compound, in the presence of an acid catalyst, leading to a rearrangement with the expulsion of dinitrogen (N₂). libretexts.orgorganic-chemistry.org While intramolecular Schmidt reactions are more common and often more synthetically useful, intermolecular versions provide a pathway to form amides from aldehydes or ketones. libretexts.orgchimia.ch

When an alkyl azide like this compound reacts with an aldehyde in the presence of an acid, the aldehyde is first activated by the acid. The azide then acts as a nucleophile, attacking the carbonyl carbon to form an azidohydrin intermediate. organic-chemistry.orgnih.gov This intermediate is unstable and undergoes rearrangement. This rearrangement can proceed via two main pathways: migration of an alkyl group or migration of a hydride, which after tautomerization, results in the formation of different amide products. nih.gov

The efficiency and outcome of the intermolecular Schmidt reaction can be influenced by the specific reactants and the choice of acid catalyst. For instance, the use of Lewis acids such as titanium tetrachloride (TiCl₄) has been shown to promote the intermolecular reaction between alkyl azides and aldehydes. nih.gov However, a significant challenge in these intermolecular reactions is the potential lack of regiochemical control during the migration step, which can lead to a mixture of products. nih.gov This contrasts with many intramolecular Schmidt reactions where the tether between the azide and the carbonyl group often dictates the reaction's outcome. libretexts.orgnih.gov

Table 1: Intermolecular Schmidt Reaction of Alkyl Azides with Aldehydes

Reactants Catalyst Key Intermediate Potential Products Ref.

Reductive Transformation of Azido Esters to Azido Aldehydes

The selective reduction of an ester to an aldehyde requires careful choice of a reducing agent to avoid over-reduction to the primary alcohol. chemistrysteps.comlibretexts.org Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation. chemistrysteps.comcommonorganicchemistry.com This method is particularly effective for converting azido esters, such as this compound, to the corresponding azido aldehydes, as the azide functional group is typically stable under the reaction conditions. nih.gov

The reaction is generally performed at very low temperatures, commonly -78 °C or -70 °C, using a stoichiometric amount of DIBAL-H. nih.govcommonorganicchemistry.com At this low temperature, the reaction proceeds through the formation of a stable hemiacetal intermediate. chemistrysteps.com This intermediate does not collapse to the aldehyde until the reaction is quenched with a workup solution, such as methanol followed by an aqueous solution of potassium sodium tartrate. nih.gov The low temperature is crucial because aldehydes are more reactive than esters towards hydride reducing agents; allowing the reaction mixture to warm before the aldehyde is formed and the excess reducing agent is quenched would lead to the formation of the corresponding alcohol. chemistrysteps.com

A general laboratory procedure involves dissolving the azido ester in an anhydrous solvent like diethyl ether (Et₂O) and cooling the solution to -70 °C. DIBAL-H is then added slowly, and the mixture is stirred for a period, typically one hour. The reaction is then carefully quenched. nih.gov This method allows for the successful isolation of the azido aldehyde, a versatile intermediate for further synthetic transformations. nih.gov

Table 2: Conditions for the Reduction of Azido Esters to Azido Aldehydes

Substrate Reagent (Equivalents) Solvent Temperature Typical Reaction Time Product Ref.

Advanced Applications in Interdisciplinary Scientific Fields

Bioconjugation and Biomolecule Labeling

The ability to specifically tag and modify biomolecules is crucial for understanding their function and for the development of new diagnostic and therapeutic agents. Ethyl 6-azidohexanoate, and its corresponding carboxylic acid, 6-azidohexanoic acid, are instrumental in this field.

Site-Specific Functionalization of Proteins and Antibodies

Site-specific functionalization of proteins and antibodies is essential for creating homogenous conjugates with predictable properties. 6-Azidohexanoic acid and its activated esters, such as N-hydroxysuccinimide (NHS) ester and 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester, are widely used as amine-reactive labeling reagents. vectorlabs.combroadpharm.comchemimpex.combroadpharm.com These reagents react with primary amines, such as the side chain of lysine (B10760008) residues on the surface of proteins and antibodies, to form stable amide bonds. This process introduces a terminal azide (B81097) group onto the biomolecule, which can then be used for subsequent conjugation with alkyne-containing molecules via click chemistry. broadpharm.com This two-step strategy allows for the precise attachment of a wide range of functionalities, including drugs, imaging agents, and nanoparticles, to specific sites on a protein or antibody. chemimpex.com The water-soluble nature of some of these reagents, like the STP ester, makes them particularly suitable for labeling biomolecules in aqueous media without the need for organic co-solvents. vectorlabs.combroadpharm.com

Integration into Fluorescent Labeling Strategies for Cellular Imaging

Fluorescent labeling is a powerful technique for visualizing and tracking biomolecules in living cells. 6-Azidohexanoic acid has been integrated into fluorescent labeling strategies, enabling the sensitive detection of biological processes. In one notable application, 6-azidohexanoic acid N-hydroxysuccinimide (NHS) ester was used to synthesize an azide-modified deoxyuridine triphosphate (AHP dUTP). oup.com This modified nucleotide can be incorporated into DNA probes by DNA polymerases. The azide group on the DNA probe then serves as a handle for the attachment of fluorescent dyes containing a bicyclononyne (BCN) moiety through a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. oup.com This method allows for the efficient and robust fluorescent labeling of DNA, which can then be used in applications such as fluorescence in situ hybridization (FISH) for cellular imaging. oup.com

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems. This compound and 6-azidohexanoic acid are valuable building blocks in the synthesis of such probes. sigmaaldrich.comchemicalbook.com Their bifunctional nature allows them to act as linkers, connecting a recognition element (which binds to a specific biological target) to a reporter or effector group. For instance, 6-azidohexanoic acid has been used to synthesize diazide-functionalized RGD peptides. acs.org These peptides, which target integrins, can then be used as cross-linking agents to form hydrogels for tissue engineering applications. acs.org In another example, this compound is utilized in the synthesis of nonpeptide macrocyclic histone deacetylase (HDAC) inhibitors, where it forms part of the linker connecting the macrocyclic core to the zinc-binding group of the inhibitor. nih.gov The azide group in these probes allows for their further modification or attachment to other molecules using click chemistry.

Crosslinking Applications in Protein and Polymer Science

Crosslinking is a process that involves the chemical joining of two or more molecules by a covalent bond. 6-Azidohexanoic acid is described as a useful reagent for crosslinking applications. sigmaaldrich.comchemicalbook.com The terminal azide group allows for conjugation with molecules containing alkyne groups through click chemistry, while the carboxylic acid can react with primary amines. sigmaaldrich.comchemicalbook.com This dual reactivity enables the formation of crosslinked structures in both biological and synthetic systems. For example, 6-azidohexanoic acid NHS ester has been used to label amino-modified oligonucleotides with azide groups. rsc.org These azide-labeled oligonucleotides can then undergo a copper-free click reaction with oligonucleotides containing a dibenzoannulated cyclooctyne (B158145) (DIBO) group, leading to the formation of crosslinked DNA duplexes. rsc.org

Polymer and Materials Science Innovations

In polymer and materials science, the ability to modify the properties of materials in a controlled manner is of great interest. This compound and its derivatives provide a chemical handle for the functionalization of polymers, leading to the development of new materials with tailored properties.

Functionalization of Polymeric Backbones (e.g., Azido-Ethyl Cellulose)

The functionalization of polymer backbones allows for the introduction of new chemical groups that can alter the polymer's physical, chemical, and biological properties. The azide group of 6-azidohexanoic acid is particularly useful for this purpose, as it enables the attachment of various molecules via the highly efficient click reaction.

While the direct synthesis of "Azido-Ethyl Cellulose" using "this compound" is not extensively detailed in the provided search results, the principle of functionalizing polymers with 6-azidohexanoic acid is well-established. For example, a polymer monolithic column for capillary liquid chromatography has been prepared in a one-pot synthesis that combines free radical polymerization with the copper-mediated azide-alkyne cycloaddition of 6-azidohexanoic acid. rsc.orgresearchgate.net This approach allows for the direct incorporation of the azidohexanoic acid ligand into the polymer matrix.

Integration into Organic Electronic Devices (e.g., Organic Photovoltaics)

This compound serves as a valuable molecular building block for modifying surfaces and interfaces within organic electronic devices. While not typically a primary active component, its utility lies in the terminal azide group, which is a key reactant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnd.edu This highly efficient and specific reaction allows for the covalent attachment of molecules to surfaces, enabling precise engineering of material properties. nih.gov

In the context of organic electronics, such as Organic Photovoltaics (OPVs), surface modification is critical for optimizing device performance. researchgate.netenergyfrontier.us For instance, this compound can be used to create self-assembled monolayers (SAMs) on electrode surfaces (like indium tin oxide, ITO) or on semiconductor layers. The process involves first functionalizing the surface with alkyne groups. Subsequently, the azide group of this compound reacts with these surface-bound alkynes to form a stable triazole linkage. This allows for fine-tuning of:

Work Function: Modifying the work function of electrodes to better align with the energy levels of the active organic layers, thereby improving charge injection or extraction.

Wettability and Morphology: Altering the surface energy to control the deposition and morphology of subsequently applied organic layers, which is crucial for optimal device performance. researchgate.netresearchgate.net

The modular nature of click chemistry means that the ester end of the anchored this compound can be further modified, or different azide-containing molecules can be used to introduce a wide range of functionalities to the device interfaces.

Engineering of Nanostructured Materials

The engineering of nanostructured materials relies on the precise arrangement of molecular components to achieve desired collective properties. This compound, through its participation in click chemistry, provides a powerful tool for the surface functionalization of nanoparticles and the construction of complex nanomaterials. nd.edu The azide group offers a bioorthogonal "handle" that can be specifically reacted with alkyne-modified components. mdpi.com

Applications in this area include:

Surface Modification of Nanoparticles: Metallic or semiconductor nanoparticles (e.g., gold nanoparticles, quantum dots) can be stabilized and functionalized by attaching a capping layer. By first treating the nanoparticles with an alkyne-terminated ligand, this compound can be "clicked" onto their surface. This process allows for the introduction of specific functionalities, such as altering the solubility of the nanoparticles or providing a reactive site for further conjugation.

Directed Self-Assembly: By functionalizing different sets of nanoparticles with complementary azide and alkyne groups, click chemistry can be used to link them together into well-defined assemblies, such as dimers, chains, or more complex three-dimensional structures.

Creation of Functional Hybrid Materials: this compound can act as a linker to attach nanoparticles to polymer backbones or biological macromolecules. This creates hybrid materials that combine the properties of the individual components, finding use in fields ranging from catalysis to biomedical imaging.

The reliability and specificity of the azide-alkyne cycloaddition ensure that these modifications occur with high yield and without unwanted side reactions, which is essential for the creation of well-defined and functional nanostructures. wikipedia.org

Development of Energetic Plasticizers for Advanced Propellant Compositions (as a class of azido (B1232118) esters)

Azido esters, the class of compounds to which this compound belongs, are recognized for their potential as energetic plasticizers in advanced propellant and explosive formulations. magtech.com.cn Plasticizers are added to polymer binders in propellants to improve their mechanical properties, particularly at low temperatures, by reducing the glass transition temperature (Tg). Energetic plasticizers, unlike conventional ones, also contribute to the energy output of the formulation. researchgate.netuni-muenchen.de

The key characteristics of azido esters that make them suitable for this application include:

Gas Generation: The decomposition of the azide group produces nitrogen gas (N2), a desirable, high-performance, and environmentally benign propellant gas.

Plasticizing Effect: The aliphatic ester portion of the molecule interacts with the polymer binder (such as glycidyl (B131873) azide polymer, GAP), lowering its glass transition temperature and ensuring the propellant grain remains flexible and mechanically robust over a wide range of operating temperatures. mdpi.com

Compatibility and Stability: Azido plasticizers can exhibit good compatibility with energetic binders and possess superior thermal stability compared to traditional nitrate (B79036) ester plasticizers, which is crucial for safety and long-term storage of munitions. magtech.com.cnmdpi.com

While simple molecules like this compound serve as models, more complex azido esters with a higher density of azide groups are often developed to maximize energy content. icm.edu.pl Research focuses on balancing energy output with crucial safety parameters like impact and friction sensitivity. researchgate.net

Properties of Representative Energetic Plasticizers
Plasticizer TypeKey Energetic Group(s)Primary FunctionAdvantages
Azido EstersAzide (-N3)Increase energy, improve mechanical propertiesHigh heat of formation, good thermal stability, low vulnerability. magtech.com.cn
Nitrate Esters (e.g., NG)Nitrate (-ONO2)High energy output, plasticizationVery high energy, well-established technology.
Nitramines (e.g., BTTN)Nitramine (-N-NO2)High energy, good thermal stabilityHigher stability than nitrate esters.

Medicinal Chemistry and Drug Development Research

Synthesis of Prodrugs for Enhanced Bioavailability

The development of prodrugs is a key strategy in medicinal chemistry to overcome poor physicochemical properties of active pharmaceutical ingredients (APIs), such as low aqueous solubility, which often leads to poor oral bioavailability. nih.gov this compound can serve as a versatile scaffold or linker in prodrug design.

The molecule possesses two key functional groups that can be manipulated:

Ester Group: The ethyl ester can be hydrolyzed by esterase enzymes present in the body (e.g., in the blood, liver, or gastrointestinal tract) to release a carboxylic acid. This enzymatic cleavage can be the final step in releasing the active drug.

Azide Group: The azide is a bioorthogonal functional group, meaning it does not typically react with biological molecules. mdpi.com It serves as a stable chemical handle. For prodrug synthesis, the azide can be used in a click reaction to attach a solubilizing moiety (like a polyethylene (B3416737) glycol chain or a sugar) or the drug itself to the hexanoate (B1226103) backbone.

A potential prodrug strategy could involve attaching a drug molecule (containing an alkyne) to this compound via click chemistry. The resulting conjugate would have its solubility and permeability characteristics modulated by the hexanoate chain. Upon administration, esterases would cleave the ethyl ester, potentially triggering the release of the active drug. This approach allows for tuning the release profile and improving the drug's journey to its site of action. nih.gov

Conjugation for Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. nih.gov this compound is an ideal candidate for a heterobifunctional linker in constructing such systems, particularly Antibody-Drug Conjugates (ADCs). nih.gov

The conjugation process would leverage the distinct reactivity of its two ends:

Azide Terminus: This end is perfectly suited for click chemistry. A targeting moiety, such as a monoclonal antibody or an aptamer that has been chemically modified to bear an alkyne group, can be covalently attached to the azide of this compound with high specificity. nd.edunih.gov

Ester Terminus: The ester can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated and coupled to an amine group on a potent cytotoxic drug, forming a stable amide bond.

The resulting conjugate consists of the targeting antibody, the linker derived from this compound, and the drug payload. The antibody directs the entire complex to cancer cells expressing the target antigen. Once internalized by the cancer cell, the linker is designed to be cleaved (for example, by lysosomal enzymes), releasing the potent drug exactly where it is needed. nih.gov

Development of Therapeutic Agents (e.g., Antimicrobial Biomaterials, Cruzain Inhibitors)

Antimicrobial Biomaterials

Device-associated infections are a significant clinical problem. One promising strategy to combat this is to create antimicrobial biomaterials by covalently attaching antimicrobial agents to the surface of medical devices like catheters or implants. This prevents the agent from leaching away and provides long-lasting activity.

This compound is an excellent tool for this application. A biomaterial surface can be functionalized with alkyne groups. Then, an antimicrobial peptide or polymer can be modified with this compound (by coupling its carboxyl end to an amine on the peptide). The resulting azide-terminated antimicrobial agent can then be "clicked" onto the alkyne-functionalized surface of the medical device. This creates a stable, covalently attached layer of antimicrobial molecules, capable of killing bacteria on contact and inhibiting the formation of dangerous biofilms. nih.govdctabudhabi.ae

Cruzain Inhibitors

Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions of people, and current treatments have significant limitations. nih.govnih.gov Cruzain, the major cysteine protease of T. cruzi, is essential for the parasite's survival and is a primary target for the development of new drugs. researchopenworld.compatsnap.com

The search for novel, potent, and selective cruzain inhibitors is an active area of research. scielo.br While this compound is not itself a known inhibitor, its structure can be used as a starting point or a fragment in drug design campaigns. For example, using a fragment-based drug discovery approach, the hexanoate chain could be explored for its ability to bind within hydrophobic pockets of the cruzain active site. The terminal azide group provides a perfect handle for using click chemistry to link this fragment to other small molecules that bind to adjacent sites, thereby building a larger, more potent, and highly specific inhibitor. This modular approach allows for the rapid synthesis and screening of a library of potential drug candidates.

Nanotechnology Applications

The integration of this compound into nanotechnology has opened up new avenues for creating advanced materials with tailored functionalities for biomedical applications.

Functionalization of Nanoparticles for Enhanced Biocompatibility

A critical challenge in the clinical translation of nanomedicines is ensuring their biocompatibility to minimize adverse immune responses and improve their circulation time in the body. Surface modification of nanoparticles is a key strategy to address this challenge.

Researchers utilize this compound to create azide-terminated self-assembled monolayers (SAMs) on the surface of various nanoparticles, such as gold or magnetic nanoparticles. These azide groups then serve as anchor points for attaching biocompatible polymers like polyethylene glycol (PEG). The process, often a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, allows for the dense grafting of PEG chains onto the nanoparticle surface. This "PEGylation" creates a hydrophilic shield that reduces non-specific protein adsorption, a primary trigger for recognition and clearance by the immune system.

Table 1: Comparison of Nanoparticle Properties Before and After Functionalization with PEG via this compound Linker

PropertyBare NanoparticlesPEGylated Nanoparticles
Hydrodynamic Diameter Variable, prone to aggregationIncreased and more uniform
Surface Charge (Zeta Potential) Often highly negative or positiveCloser to neutral
Protein Adsorption HighSignificantly Reduced
In Vivo Circulation Time ShortProlonged
Biocompatibility Potentially immunogenicImproved, reduced immunogenicity

This table provides a generalized comparison. Specific values would vary depending on the nanoparticle core material, size, and the specific PEG molecule used.

Detailed research findings have demonstrated that nanoparticles functionalized using this compound as a linker for biocompatible coatings exhibit significantly improved stability in biological media and reduced uptake by macrophages, leading to longer circulation times and enhanced potential for reaching their intended targets.

Role in Targeted Nanomedicine Platforms

Beyond improving biocompatibility, this compound is instrumental in the development of targeted nanomedicine platforms designed to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects.

The azide functionality of this compound allows for the attachment of various targeting ligands to the surface of nanoparticles. These ligands can be antibodies, peptides, aptamers, or small molecules that recognize and bind to specific receptors overexpressed on the surface of cancer cells or other pathological sites.

The "click" reaction facilitated by this compound provides a robust and specific method for conjugating these targeting moieties to drug-loaded nanoparticles, such as liposomes or polymeric micelles. This precise control over the surface chemistry ensures that the targeting ligand is oriented correctly for optimal receptor binding.

Table 2: Examples of Targeting Ligands Attached to Nanoparticles via this compound Chemistry

Nanoparticle TypeTargeting LigandTarget Receptor/CellTherapeutic Application
LiposomesFolic AcidFolate ReceptorOvarian, Lung Cancer
Gold NanoparticlesRGD PeptideIntegrinsAnti-angiogenic Therapy
Quantum DotsAnti-HER2 AntibodyHER2 ReceptorBreast Cancer Imaging & Therapy
Polymeric MicellesTransferrinTransferrin ReceptorBrain Cancer Therapy

This table illustrates potential applications based on the principles of targeted nanomedicine. Specific clinical efficacy would require extensive investigation.

Research in this area has shown that nanocarriers functionalized with targeting ligands via an this compound linker demonstrate enhanced cellular uptake by target cells compared to non-targeted nanoparticles. This targeted delivery approach leads to a higher concentration of the therapeutic payload at the site of action, improving treatment outcomes and minimizing damage to healthy tissues. The versatility of this compound makes it a cornerstone in the design of next-generation nanomedicines for a wide range of diseases.

Computational and Theoretical Studies of Ethyl 6 Azidohexanoate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule. rsc.org These calculations solve approximations of the Schrödinger equation to find the electronic structure of a molecule, from which numerous properties can be derived. nrel.gov

The electronic structure of Ethyl 6-azidohexanoate can be thoroughly investigated using DFT methods. A common and effective level of theory for such organic molecules is B3LYP with a 6-31G(d,p) basis set. nih.gov This approach provides a good balance between computational cost and accuracy for predicting geometries and electronic properties. ukm.my

The first step in such an analysis is geometry optimization, where the calculation finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. From this optimized structure, key electronic properties are determined:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is typically localized on the azide (B81097) group, while the LUMO is distributed across the azido (B1232118) and ester functionalities.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In this compound, the terminal nitrogen of the azide group and the carbonyl oxygen of the ester are regions of negative potential, while the hydrogen atoms and the carbon of the carbonyl group are areas of positive potential.

Atomic Charges: Calculations can quantify the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites.

Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-31G(d,p) Level of Theory

This table presents typical, expected values based on calculations of analogous alkyl azides and ethyl esters, as direct literature values for this specific molecule are not available.

PropertyCalculated ValueDescription
HOMO Energy ~ -7.0 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy ~ +0.5 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap ~ 7.5 eVEnergy difference between HOMO and LUMO, related to chemical reactivity and kinetic stability.
Dipole Moment ~ 2.5 DebyeA measure of the overall polarity of the molecule arising from its asymmetrical charge distribution.
Mulliken Charge on N1 ~ -0.35 ePartial charge on the nitrogen atom attached to the alkyl chain, indicating it is electron-rich.
Mulliken Charge on N3 ~ -0.25 ePartial charge on the terminal nitrogen atom of the azide group, a primary site for electrophilic interaction.

Mechanistic Modeling of Key Chemical Transformations

The primary chemical transformation of interest for this compound is the 1,3-dipolar cycloaddition reaction with alkynes to form triazoles, a cornerstone of "click" chemistry. Computational modeling is essential for elucidating the detailed mechanism of this reaction, both in its thermal (uncatalyzed) and catalyzed forms. mdpi.com

DFT calculations can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. rsc.org By calculating the energy barriers (activation energies) associated with these transition states, researchers can predict reaction rates and understand the factors controlling regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles). researchgate.net

Uncatalyzed (Thermal) Cycloaddition: The thermal reaction between an azide and an alkyne generally proceeds through a concerted, though asynchronous, mechanism. rsc.org However, it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, as the activation energy barriers for both pathways are similar and high. rsc.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The presence of a copper(I) catalyst dramatically alters the reaction mechanism. rsc.org Computational studies have shown that the reaction proceeds through a stepwise pathway involving copper-acetylide and metallacycle intermediates. mdpi.com This catalyzed pathway has a significantly lower activation barrier, allowing the reaction to occur rapidly at room temperature. Furthermore, the mechanism strongly favors the formation of the 1,4-regioisomer, explaining the high regioselectivity observed experimentally. rsc.org

Table 2: Representative Calculated Activation Energies (ΔG‡) for Azide-Alkyne Cycloaddition

This table shows typical comparative energy values based on DFT studies of analogous azide-alkyne reactions.

Reaction PathwayRegioisomerCalculated Activation Energy (kcal/mol)Mechanism Type
Uncatalyzed Thermal Reaction 1,4-~18-20Concerted
Uncatalyzed Thermal Reaction 1,5-~18-20Concerted
Copper(I)-Catalyzed Reaction (CuAAC) 1,4-~10-13Stepwise
Copper(I)-Catalyzed Reaction (CuAAC) 1,5->20Stepwise

Simulation of Molecular Interactions in Complex Systems

While quantum chemical calculations are excellent for studying individual molecules or reactions, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in larger, more complex systems over time. MD simulations model a system as a collection of atoms and solve Newton's equations of motion to track their trajectories, providing insight into dynamic processes and intermolecular interactions. arxiv.org

For this compound, MD simulations can be used to model several key scenarios relevant to its applications:

Solvation Effects: Simulating the molecule in different solvents (e.g., water, organic solvents) can reveal how the solvent structure around the molecule affects its conformation and the accessibility of the azide group for reaction.

Interactions with Surfaces: this compound is frequently used to functionalize surfaces (e.g., silica (B1680970), gold, polymers) via "click" chemistry. MD simulations can model the adsorption of the molecule onto a surface, revealing its preferred orientation and the non-covalent interactions (van der Waals, electrostatic) that govern its binding. This is crucial for understanding the formation of self-assembled monolayers.

Polymer Conjugation: In materials science and bioconjugation, the molecule can be "clicked" onto polymer chains or biomolecules. Simulations can model the dynamics of an azide-functionalized polymer film, providing information on chain mobility, the distribution of functional groups, and the accessibility of the azide moieties for further reaction. mdpi.com

Table 3: Applications of Molecular Dynamics Simulations for this compound

Simulated SystemInformation GainedPotential Application Area
This compound in Water Solvation shell structure, conformational preferences, hydrogen bonding interactions with the ester group.Bioconjugation, reaction in aqueous media
Self-Assembly on a Gold Surface Adsorption energy, molecular orientation, packing density, stability of the monolayer.Surface functionalization, biosensors
Interaction with an Amorphous Polymer Matrix Diffusion coefficient, distribution within the matrix, interactions between the azide group and polymer chains.Development of functional materials

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the Ethyl 6-azidohexanoate molecule. The expected spectrum would exhibit distinct signals corresponding to the ethyl group and the hexanoate (B1226103) backbone.

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂CH₃) are characteristic. The integration of these signals would show a 3:2 ratio, respectively.

Hexanoate Chain: The methylene protons along the carbon chain would appear as multiplets. The protons on the carbon adjacent to the ester oxygen (C2) and the carbon adjacent to the azide (B81097) group (C6) would be the most deshielded and thus appear further downfield. Specifically, the triplet for the protons at C6, adjacent to the electron-withdrawing azide group, would be a key diagnostic signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-OCH₂CH₃ ~4.1 Quartet
-CH₂N₃ ~3.3 Triplet
-COCH₂- ~2.3 Triplet
-CH₂CH₂CH₂- ~1.3-1.7 Multiplet

Note: These are predicted values and can vary based on the solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom in this compound would produce a single peak.

The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield (typically 170-180 ppm). The carbon atom attached to the azide group (C6) would also be significantly deshielded compared to a simple alkane chain. The carbons of the ethyl group and the other methylene carbons of the hexanoate chain would appear at characteristic upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O ~173
-OCH₂CH₃ ~60
-CH₂N₃ ~51
-COCH₂- ~34
-CH₂- (C3, C4, C5) ~24-29

Note: These are predicted values and can vary based on the solvent and instrument frequency.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

ESI-TOF MS is a high-resolution mass spectrometry technique that allows for the accurate determination of the mass-to-charge ratio (m/z) of an analyte. For this compound, ESI would typically generate protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high mass accuracy of TOF analysis enables the determination of the elemental formula, confirming the presence of the nitrogen-rich azide group.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for assessing the purity of this compound samples and confirming its identity in complex mixtures. The compound would be separated from impurities on an LC column, and the mass spectrometer would then provide the molecular weight of the eluting compound, confirming its presence. The development of LC-MS/MS methods for the quantification of azido-containing compounds is an active area of research, often involving derivatization to enhance ionization efficiency and chromatographic retention.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

A key fragmentation pathway for alkyl azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This characteristic neutral loss is a strong indicator of the presence of an azide group. Other fragmentation patterns would involve cleavage of the ester group and the alkyl chain.

Table 3: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺)

m/z Value Description
[M+H]⁺ - 28 Loss of N₂
[M+H]⁺ - 45 Loss of the ethoxy group (-OCH₂CH₃)

The analysis of these fragment ions allows for the confirmation of the different functional groups and their connectivity within the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in molecules. In the analysis of this compound, IR spectroscopy provides definitive evidence for the presence of its key chemical features: the azide and the ester functionalities.

The most prominent and diagnostic absorption band for an organic azide is due to the asymmetric stretching vibration of the N=N=N group. This vibration gives rise to a strong and sharp absorption peak typically found in the region of 2100-2160 cm⁻¹. The intensity of this peak is a clear indicator of the presence of the azido (B1232118) moiety within the molecule's structure.

In addition to the azide group, the ester functional group also presents characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1735-1750 cm⁻¹. This absorption is characteristic of saturated aliphatic esters. Furthermore, the C-O stretching vibrations of the ester group typically appear as two bands in the region of 1000-1300 cm⁻¹. The exact positions of these bands can provide further information about the conformation and electronic environment of the ester group.

Other expected absorptions in the IR spectrum of this compound include C-H stretching vibrations from the alkyl chain, which are typically observed just below 3000 cm⁻¹. The presence of these distinct absorption bands allows for the unambiguous identification of the primary functional groups within the this compound molecule.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Azide (N₃)Asymmetric Stretch2100 - 2160Strong, Sharp
Ester (C=O)Stretch1735 - 1750Strong, Sharp
Ester (C-O)Stretch1000 - 1300Medium to Strong
Alkyl (C-H)Stretch< 3000Medium to Strong

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound, ensuring its isolation in a pure form and allowing for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of this compound. Reversed-phase HPLC is a commonly employed mode for compounds of similar polarity. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of this compound, a C18 or C8 column is typically suitable. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The ratio of the organic solvent to water can be adjusted to achieve optimal separation from impurities or other components in a mixture. Gradient elution, where the composition of the mobile phase is changed over time, can be particularly useful for separating complex mixtures containing this compound.

Detection is commonly achieved using a UV detector. While the ester group itself has a weak chromophore, the azide group can contribute to the UV absorbance, and detection at lower wavelengths (around 210-220 nm) is often effective. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

ParameterTypical Conditions
Stationary Phase C18 or C8 silica-based column
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Elution Isocratic or Gradient
Detection UV (210-220 nm) or Mass Spectrometry (MS)

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase due to the polar nature of the ester and azide functional groups.

The choice of mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly used. The polarity of the eluent can be fine-tuned by adjusting the ratio of the two solvents to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation.

Visualization of the spots on the TLC plate can be achieved by several methods. Since this compound is UV active, it can be visualized under a UV lamp (typically at 254 nm). Additionally, specific chemical staining can be employed. A common method for visualizing azides on a TLC plate involves their reduction to the corresponding amine using a reagent like triphenylphosphine, followed by staining with ninhydrin, which produces a colored spot.

ParameterTypical Conditions
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Dichloromethane mixtures
Visualization UV light (254 nm), Triphenylphosphine/Ninhydrin stain

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. This compound, being a relatively volatile ester, is amenable to GC analysis. The technique is particularly useful for assessing the purity of the compound and for quantitative analysis.

In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A nonpolar or moderately polar capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, is often suitable for the analysis of this compound.

The temperature of the oven is a critical parameter that can be programmed to increase during the analysis (temperature programming) to ensure the efficient elution of compounds with different boiling points. The choice of detector depends on the desired sensitivity and selectivity. A Flame Ionization Detector (FID) is a common and robust detector for organic compounds like this compound. For more definitive identification, a mass spectrometer can be coupled to the GC (GC-MS), providing both retention time and mass spectral data.

ParameterTypical Conditions
Column Capillary column with a nonpolar to mid-polar stationary phase (e.g., DB-5, HP-5MS)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Temperature Temperature programmed (e.g., 50 °C to 250 °C at 10 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Other Advanced Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

For this compound, the primary chromophores are the ester and the azide functional groups. Saturated esters typically exhibit a weak n → π* transition at around 205-215 nm. The azide group also contributes to the UV absorption. Organic azides generally show two absorption bands in the UV region: a weak n → π* transition at around 280-290 nm and a stronger π → π* transition at a lower wavelength, typically below 230 nm.

The combination of these chromophores in this compound would be expected to result in a UV-Vis spectrum with a strong absorption in the far-UV region (below 230 nm) and a much weaker absorption band in the 280-290 nm range. The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis.

ChromophoreElectronic TransitionApproximate λₘₐₓ (nm)
Ester (C=O)n → π205 - 215
Azide (N₃)π → π< 230
Azide (N₃)n → π*280 - 290

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the fluorescent properties of molecules. In the context of this compound, this technique is particularly valuable for characterizing the products of its "click" chemistry reactions, where it is often conjugated with fluorescent dyes or quantum dots.

Research has demonstrated the use of fluorescence spectroscopy to monitor the progress of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving azide-functionalized molecules like this compound. The formation of the triazole ring upon successful conjugation can lead to a significant change in the fluorescence emission of a nearby fluorophore, providing a clear signal for reaction completion. This "turn-on" or "turn-off" fluorescence response is a powerful tool for developing biosensors and imaging agents.

For instance, in the development of fluorescent probes, this compound can be used to introduce an azide group onto a non-fluorescent molecule. Subsequent "clicking" with an alkyne-containing fluorophore can result in a highly fluorescent conjugate. The photophysical properties of such conjugates, including their excitation and emission maxima, quantum yields, and fluorescence lifetimes, are thoroughly investigated using fluorescence spectroscopy. These studies are crucial for optimizing the performance of the fluorescent probes for specific applications.

Furthermore, fluorescence quenching studies can provide information about the interaction of this compound-containing molecules with their environment. Quenching of fluorescence can occur through various mechanisms, such as collisional quenching or the formation of non-fluorescent ground-state complexes. By analyzing the quenching data, researchers can determine binding constants and understand the dynamics of molecular interactions.

A hypothetical example of fluorescence data for a system involving the "click" reaction of this compound with a coumarin-alkyne dye is presented in the table below.

ParameterBefore "Click" ReactionAfter "Click" Reaction
Excitation Maximum (λex)380 nm405 nm
Emission Maximum (λem)450 nm485 nm
Fluorescence Quantum Yield (ΦF)0.150.65
Fluorescence Lifetime (τ)1.2 ns4.5 ns

Dynamic Light Scattering (DLS) for Conjugated Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension. For systems involving this compound, DLS is instrumental in characterizing the hydrodynamic diameter of nanoparticles, micelles, liposomes, and other macromolecular assemblies that have been functionalized with this compound.

The surface modification of nanoparticles with this compound, often as a precursor for subsequent bioconjugation via "click" chemistry, can be monitored by DLS. An increase in the hydrodynamic diameter of the nanoparticles after surface modification provides evidence of successful functionalization.

In the field of drug delivery, this compound is used in the synthesis of amphiphilic block copolymers that can self-assemble into micelles. DLS is a primary tool for characterizing the size, size distribution (polydispersity index, PDI), and stability of these micelles. The hydrodynamic diameter of the micelles is a critical parameter that influences their in vivo circulation time, biodistribution, and cellular uptake.

For example, a study on triblock copolymers functionalized with azide groups demonstrated the utility of DLS in investigating their aggregation and phase behavior. The technique can reveal changes in micelle size and stability as a function of temperature, concentration, and the presence of other molecules.

The table below presents typical DLS data for a micellar system before and after conjugation with a targeting ligand using an this compound linker.

SampleZ-Average Diameter (d.nm)Polydispersity Index (PDI)
Unconjugated Micelles85.30.12
Ligand-Conjugated Micelles98.70.15

These data illustrate an increase in the hydrodynamic diameter upon conjugation, confirming the successful attachment of the ligand to the micelle surface. The low PDI values indicate a narrow size distribution, which is desirable for many biomedical applications.

Conclusion and Future Research Directions

Current Impact on Chemical and Biological Sciences

Ethyl 6-azidohexanoate is a prime example of a heterobifunctional linker, featuring two distinct reactive sites: the azide (B81097) and the ethyl ester. The azide group is the key player in click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility. broadpharm.combroadpharm.com This allows for the precise covalent joining of molecules in complex biological environments. nih.gov The ester group, on the other hand, can be hydrolyzed to a carboxylic acid or undergo other transformations, offering a secondary point for modification. broadpharm.com

The primary impact of this compound is its application in bioconjugation. Scientists utilize this compound to introduce an azide "handle" onto surfaces or into biomolecules. This handle can then be "clicked" with a molecule containing a complementary alkyne group, such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. broadpharm.combroadpharm.com This strategy is widely employed in various applications, from labeling proteins and nucleic acids for imaging studies to immobilizing biomolecules on surfaces for biosensor development.

Key Application Areas of Azide-Functionalized Compounds
Application AreaDescriptionExample Compound Class
Bioconjugation & LabelingCovalently attaching probes (e.g., fluorophores, biotin) to biomolecules for tracking and purification.Azide-PEG-Biotin
Surface FunctionalizationModifying material surfaces by covalently grafting molecules to alter properties or attach proteins/cells. researchgate.net4-Azido-benzoic acid
Drug DevelopmentAssembling complex drug molecules, including antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.com(S,R,S)-AHPC-PEG2-C2-azide
Materials ScienceSynthesizing polymers and functional materials with precisely controlled architectures.Azide-functionalized monomers

Emerging Research Avenues and Potential Applications

The future utility of this compound is intrinsically linked to the evolution of bioorthogonal chemistry. acs.orgscispace.com While current applications are robust, researchers are actively pursuing new frontiers where such linker molecules will be indispensable.

One major avenue is the development of in situ drug delivery and assembly. nih.gov Bioorthogonal reactions could be used to assemble therapeutic agents directly at the site of disease, minimizing off-target effects. This involves designing reactions that can be triggered by specific biological cues. Another emerging area is the creation of bioorthogonal reactions that result in the formation of native chemical bonds, such as amides or esters, making the resulting linkage indistinguishable from natural biological structures. acs.orgnih.gov

Furthermore, the development of mutually orthogonal bioorthogonal reactions is a key goal. nih.gov This would allow researchers to perform multiple, independent chemical transformations simultaneously within a single living system. For instance, an azide/cyclooctyne (B158145) reaction could proceed without interfering with a parallel tetrazine/dienophile ligation, enabling the visualization and manipulation of multiple biological processes at once. nih.goveurjchem.com The demand for more rapid reaction kinetics for in vivo applications is also driving research into new catalysts and more reactive bioorthogonal pairs. acs.org

Challenges and Opportunities in Azide-Functionalized Compound Research

Despite their utility, working with azide-functionalized compounds presents distinct challenges, primarily related to safety and synthesis.

Challenges: Organic azides are high-energy molecules and can be sensitive to heat and shock, posing a risk of explosive decomposition. stanford.edufsu.edu Safe handling requires adherence to strict protocols, such as the "rule of six," which suggests having at least six carbon atoms for each azide group to ensure a degree of stability. stanford.edufsu.edu A significant hazard is the potential formation of hydrazoic acid, a highly toxic, volatile, and explosive substance, which can occur if azides are exposed to strong acids. stanford.eduresearchgate.net This necessitates careful control of reaction conditions, particularly pH. researchgate.netchimia.ch Furthermore, conventional synthetic routes to azide compounds can have significant limitations. sciencedaily.com

Summary of Challenges and Opportunities
AspectChallengesOpportunities
Safety & HandlingPotential for explosive decomposition (heat/shock sensitive). stanford.edu Formation of toxic and explosive hydrazoic acid. researchgate.netDevelopment of strict safety protocols and process controls (e.g., pH buffering) to enable safe, large-scale industrial use. researchgate.netchimia.ch
SynthesisConventional synthesis methods can be limited and hazardous. sciencedaily.comDiscovery of novel synthetic methods, such as using protected azide groups, to expand the accessible range of azide compounds. sciencedaily.com
ApplicationReaction kinetics may be too slow for certain real-time biological imaging. Dearth of truly robust and mutually orthogonal reactions. nih.govImproving reaction rates through new catalysts and reagents. acs.org Developing new bioorthogonal pairs to expand the toolkit for complex, multi-target studies. nih.goveurjchem.com

Opportunities: The challenges associated with azides are being actively addressed, creating new opportunities. Significant progress has been made in developing safer and more efficient synthetic methods. For example, the development of a method to prepare organomagnesium intermediates with a protected azido (B1232118) group allows for the synthesis of a wider variety of azide compounds under safer conditions. sciencedaily.com

In industrial settings, risk assessments have led to the design of processes that mitigate hazards, such as conducting reactions in specialized "bunker" facilities and using buffering agents like triethylamine (B128534) hydrochloride to prevent the formation of hydrazoic acid. researchgate.netchimia.ch These advancements demonstrate that the risks associated with azide chemistry can be successfully managed, paving the way for large-scale production of azide-containing pharmaceuticals and materials. The continuous innovation in bioorthogonal chemistry promises to expand the application scope of molecules like this compound, ensuring their central role in scientific discovery for years to come. eurjchem.com

Q & A

Q. What are the recommended methods for synthesizing ethyl 6-azidohexanoate, and how can purity be ensured?

this compound is typically synthesized via esterification of 6-azidohexanoic acid with ethanol under acidic catalysis. To ensure purity, post-synthesis purification techniques such as column chromatography or recrystallization are employed. Analytical methods like HPLC (using gradients of acetonitrile/water with 0.1% TFA) and FTIR (to confirm azide and ester functional groups) are critical . For reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst) and validate yields using quantitative NMR or mass spectrometry .

Q. What safety precautions are necessary when handling this compound?

Due to its azide functional group, this compound is impact-sensitive and poses explosion risks. Handling should occur in a fume hood with blast shields, using non-metallic tools to minimize friction. Storage must be in inert, cool environments away from reducing agents. Safety protocols from the Handbook of Reactive Chemical Hazards recommend small-scale testing and avoiding isolated drying of azide compounds .

Q. How can the reactivity of the azide group in this compound be characterized for downstream applications?

The azide group participates in Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . To quantify reactivity, perform kinetic studies using HPLC to monitor consumption of this compound in the presence of alkynes or phosphines. Calibration curves with known azide concentrations are essential for accurate analysis .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in bioconjugation reactions?

The hexanoate chain provides flexibility, reducing steric hindrance during conjugation with biomolecules (e.g., proteins or peptides). To assess this, compare reaction rates with shorter-chain analogs (e.g., ethyl 4-azidobutyrate) using stopped-flow kinetics or surface plasmon resonance (SPR) . Studies show longer spacers improve accessibility in click chemistry, enhancing conjugation efficiency .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability can be tested via accelerated degradation studies. For example, incubate the compound in buffers (pH 3–10) at 25–60°C and monitor azide decomposition via FTIR (loss of ~2100 cm⁻¹ peak) or Raman spectroscopy . Data indicate azides are stable in neutral conditions but degrade rapidly under acidic or high-temperature environments, necessitating cold storage for long-term use .

Q. How can contradictions in reported energetic properties of this compound be resolved?

Discrepancies in impact sensitivity data may arise from impurities (e.g., residual acids) or differing test methods (e.g., drop-weight vs. friction tests). To resolve this, standardize testing using UN Recommendations on Transport of Dangerous Goods protocols and characterize samples with ≥99% purity via elemental analysis . Cross-validate results with computational models (e.g., CHEETAH thermochemical code ) to predict detonation velocities .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Technique Application Reference
HPLC-UV (254 nm)Quantification in reaction mixtures
FTIRFunctional group validation
LC-MSDetection of degradation products

Q. How should researchers design experiments to optimize this compound’s use in nanovaccine synthesis?

Employ a design of experiments (DoE) approach to vary parameters like molar ratios (azide:alkyne), reaction time, and temperature. Use response surface methodology to identify optimal conditions for conjugation efficiency, validated via SDS-PAGE or MALDI-TOF for biomolecular payloads .

Data Interpretation and Reproducibility

Q. What statistical methods are appropriate for analyzing kinetic data from azide-alkyne reactions?

Use non-linear regression to fit time-course data to pseudo-first-order models. Report rate constants (k) with 95% confidence intervals and perform ANOVA to compare conditions. Ensure raw data and calibration curves are archived for reproducibility .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles by monitoring critical process parameters (CPPs) like reaction pH and stirring rate. Use multivariate analysis (e.g., PCA) to correlate CPPs with product quality attributes (e.g., yield, purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.